Fungistatic Potency vs. o-Phenylphenol
In a classic study comparing the fungistatic activity of various phenols against Aspergillus niger, the parent compound o-cyclohexylphenol (a close analog of 2-cyclohexyl-3-methylphenol) was found to be among the 'more toxic parent phenols,' alongside o-phenylphenol [1]. Crucially, the study established a class-level inference: the potency increase upon para-chlorination is dependent on the inherent toxicity of the parent phenol. For inherently potent compounds like the o-cyclohexyl and o-phenyl derivatives, p-chlorination yields an approximate threefold increase in activity. In contrast, for less potent compounds like unsubstituted phenol or cresols, the same modification yields a tenfold increase [1]. This indicates that the baseline activity of the o-cyclohexyl scaffold is already substantially high, and further modifications do not follow the same linear gains seen in simpler analogs. This SAR context is critical for selecting a starting scaffold for further derivative synthesis.
| Evidence Dimension | Fungistatic potency (growth inhibition of Aspergillus niger) |
|---|---|
| Target Compound Data | o-Cyclohexylphenol (scaffold analog) classed as a 'more toxic parent phenol' |
| Comparator Or Baseline | Phenol, cresols, xylenols classed as 'less inherently toxic compounds' |
| Quantified Difference | For 'more toxic' parents (incl. o-cyclohexyl), p-chlorination gave a ~3-fold potency increase; for 'less toxic' parents, p-chlorination gave a ~10-fold increase. |
| Conditions | Agar-dish technique; Aspergillus niger test organism |
Why This Matters
This data demonstrates that the o-cyclohexyl phenol scaffold provides a high baseline of antifungal activity, making it a more efficient starting point for potent biocides compared to simpler phenols like unsubstituted phenol or cresols.
- [1] Shirk, H. G., Corey, R. R., & Poelma, P. L. (1951). The influence of chemical structure on fungal activity. II. Effect of p-chlorination of phenols. Archives of Biochemistry and Biophysics, 32(2), 392-396. PMID: 14857761. View Source
